Phthalic anhydride

Reaction Kinetics Mechanistic Study Structure-Reactivity

Phthalic anhydride (PA) is a cornerstone intermediate chosen for its unmatched cost-performance ratio in high-volume plasticizer, UPR, and alkyd resin synthesis. Its rigid aromatic structure provides superior thermal stability, while its controlled, predictable reactivity profile minimizes runaway exotherm risks and prevents isomerization side-reactions common with maleic anhydride. This ensures consistent product quality, higher yields, and safer large-scale reactor operation. For RTM and VARTM processes, its extended gel time creates a critical processing window, enabling complete mold filling and reducing costly scrap. Select PA for a reliable, commodity-scale building block that optimizes both your process efficiency and your bottom line.

Molecular Formula C8H4O3
C6H4(CO)2O
C8H4O3
Molecular Weight 148.11 g/mol
CAS No. 85-44-9
Cat. No. B115101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalic anhydride
CAS85-44-9
Synonyms1,3-Isobenzofurandione;  1,2-Benzenedicarboxylic anhydride;  1,3-Phthalandione;  2-Benzofuran-1,3-dione;  Araldite HT 901;  ESEN;  HT 901;  NSC 10431;  Phthalandione;  Phthalanhydride;  Phthalic acid anhydride;  Retarder AK;  Retarder B-C;  Retarder ESEN;  Retarde
Molecular FormulaC8H4O3
C6H4(CO)2O
C8H4O3
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC2=O
InChIInChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H
InChIKeyLGRFSURHDFAFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NTP, 1992)
0.04 M
In water, 6,000 mg/L at 25 °C
In water, 6,200 mg/L at 26 °C;  5,964 mg/L at room temperature
In water, 6,200 to 6,400 mg/L at 20-25 °C
In water, 16,400 mg/L including rapid hydrolysis to phthalic acid
Soluble in 162 parts water, more in hot water
Soluble in 125 parts carbon disulfide. Soluble in alcohol;  sparingly soluble in ether
Slightly soluble in ethyl ether;  soluble in ethanol, acetone, benzene
Solubility in water: slow reaction
0.6%

Structure & Identifiers


Interactive Chemical Structure Model





Phthalic Anhydride (CAS 85-44-9): An Essential Industrial Intermediate for Cost-Effective Plasticizer and Resin Manufacturing


Phthalic anhydride (PA) is a white, crystalline solid with a melting point of 130.8–131.6 °C [1]. It is the cyclic anhydride of phthalic acid and is produced commercially via the gas-phase oxidation of o-xylene over a vanadium-titanium oxide catalyst [2]. PA is a cornerstone chemical intermediate, primarily utilized in the synthesis of phthalate plasticizers, unsaturated polyester resins (UPR), and alkyd resins [3].

Why Phthalic Anhydride Cannot Be Replaced Arbitrarily in Polyester and Epoxy Formulations


Phthalic anhydride's aromatic ring structure confers a unique combination of rigidity, thermal stability, and cost-effectiveness that is not matched by simpler aliphatic anhydrides or more complex aromatic polycarboxylic acids [1]. In polycondensation reactions, PA's distinct reactivity profile compared to maleic anhydride leads to a more controlled esterification process, minimizing undesirable side reactions like double-bond isomerization [2]. In epoxy curing, the substitution of PA with hydrogenated analogs like tetrahydrophthalic anhydride (THPA) or hexahydrophthalic anhydride (HHPA) fundamentally alters the curing kinetics and the thermal properties of the final thermoset, often sacrificing processing latitude for higher crosslink density [3].

Quantitative Performance Benchmarks: Phthalic Anhydride Versus Key Analogs


Nucleophilic Reactivity: Lower Brønsted β Value than Maleic Anhydride

Phthalic anhydride (PA) exhibits a lower sensitivity to nucleophile basicity compared to maleic anhydride (MA). In the reaction with substituted phenols in aqueous solution, the Brønsted-type plot slope (βNuc) for PA was 0.45, while for MA it was 0.56 [1]. This indicates a less pronounced charge development in the transition state for PA.

Reaction Kinetics Mechanistic Study Structure-Reactivity

Epoxy Curing Gel Time: More Processing Latitude than Tetrahydrophthalic Anhydride

When used as a hardener for a tetrafunctional cardo epoxy resin (EBCF) at 120 °C, the gel time for phthalic anhydride (PA) falls within a range of 40–105 minutes [1]. This is significantly longer than the gel time observed for tetrahydrophthalic anhydride (THPA) under identical conditions, which is considerably faster, as noted by the high reactivity of the THPA system [1].

Epoxy Resin Curing Kinetics Thermoset Processing

Market Economics: Substantial Cost Advantage Over Specialty Anhydrides

Phthalic anhydride is a high-volume commodity chemical, with prices reflecting its large-scale production. In China, the market price for ortho-phthalic anhydride in East China ranged from 6,500–7,600 yuan/ton in 2025, averaging around 7,063 yuan/ton [1]. In the United States, the export contract price was approximately 1,230 USD per metric ton in August 2025 [2].

Chemical Economics Market Analysis Procurement

Polyesterification Selectivity: No Double-Bond Isomerization vs. Maleic Anhydride

In the melt polymerization with propylene glycol, the reaction of phthalic anhydride (PA) proceeds solely via esterification. In contrast, the polymerization of maleic anhydride (MA) under the same conditions involves a complex network of reactions including esterification, isomerization of the maleate double bond to fumarate, and partial saturation of the double bond by the alcohol [1].

Polymer Chemistry Unsaturated Polyester Resin Kinetics

Comparative Thermal Stability in Epoxy Resins: Superior Char Yield to THPA

When used as a hardener for a tetrafunctional epoxy resin, phthalic anhydride (PA) imparts a moderate level of thermal stability. The residue at 700 °C under nitrogen atmosphere is 26% for the PA-cured resin, compared to 21% for the THPA-cured resin [1].

Thermogravimetric Analysis Epoxy Thermosets Thermal Stability

Phthalic Anhydride Application Scenarios: Where the Quantitative Data Drives Selection


Bulk Plasticizer Manufacturing (e.g., DOP/DINP)

The combination of a favorable market price (commodity-scale economics) and a clean, side-reaction-free esterification profile makes phthalic anhydride the optimal choice for high-volume production of general-purpose phthalate plasticizers. The lower cost compared to trimellitic anhydride or other specialty monomers is the primary procurement driver, while its predictable reactivity ensures consistent product quality and process efficiency [1][2].

General-Purpose Unsaturated Polyester Resin (UPR) Synthesis

For the synthesis of bulk UPR used in fiberglass-reinforced plastics (FRP) for construction, marine, and automotive parts, phthalic anhydride offers the ideal balance of cost and performance. The slower, more controlled reactivity compared to maleic anhydride simplifies large-scale reactor operation and reduces the risk of runaway exotherms. The absence of isomerization side reactions ensures the resin's final mechanical and curing properties are predictable and within specification [2].

Epoxy Curing Agent for Composite Fabrication Requiring Long Pot Life

In manufacturing processes like resin transfer molding (RTM), vacuum-assisted resin transfer molding (VARTM), or filament winding, where the resin must remain fluid for extended periods (hours) before curing, phthalic anhydride's longer gel time provides a crucial processing window that is unavailable with faster-reacting anhydrides like THPA. This allows for complete mold filling and fiber wet-out before gelation, preventing costly defects and scrap [3].

Alkyd Resin Formulations for Cost-Sensitive Industrial Coatings

While isophthalic acid can produce alkyd resins with superior chemical and weather resistance, the significantly lower cost of phthalic anhydride makes it the dominant choice for a vast majority of industrial and architectural alkyd coating applications. For applications where extreme durability is not the primary requirement (e.g., interior enamels, primers), the performance-to-cost ratio of phthalic anhydride-based alkyds is unmatched in the market [4].

Technical Documentation Hub

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